molecular formula C12H22N2O5 B2638303 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid CAS No. 2551117-43-0

2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid

Cat. No.: B2638303
CAS No.: 2551117-43-0
M. Wt: 274.317
InChI Key: WYSFYHOYBGPVKT-UHFFFAOYSA-N
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Description

2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl carbamate group and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid typically involves multiple steps:

    Formation of the tert-butyl carbamate group: This step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.

    Attachment of the pentylamine chain: The pentylamine chain is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the pentyl chain.

    Formation of the oxoacetic acid group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amine and carbamate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols.

Scientific Research Applications

2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]acetic acid: Similar structure but lacks the oxo group.

    2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]propanoic acid: Similar structure with a propanoic acid group instead of oxoacetic acid.

Uniqueness

2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid is unique due to the presence of both the oxoacetic acid group and the tert-butyl carbamate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-8-6-4-5-7-13-9(15)10(16)17/h4-8H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSFYHOYBGPVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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